
1-(2-Methoxyethyl)piperazine dihydrochloride
Overview
Description
1-(2-Methoxyethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C7H16N2O·2HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyethyl)piperazine dihydrochloride can be synthesized through the reaction of 1-(2-methoxyethyl)piperazine with hydrochloric acid. The reaction typically involves dissolving 1-(2-methoxyethyl)piperazine in an appropriate solvent, such as ethanol or water, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out at room temperature and monitored until the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or distillation to remove impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of 1-(2-methoxyethyl)piperazine.
Reduction: Various reduced piperazine derivatives.
Substitution: Substituted piperazine compounds with different functional groups.
Scientific Research Applications
1-(2-Methoxyethyl)piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reactant in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
1-(2-Methoxyethyl)piperazine dihydrochloride can be compared with other similar compounds, such as:
1-(2-Hydroxyethyl)piperazine: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
1-(2-Aminoethyl)piperazine: Contains an aminoethyl group, leading to different reactivity and applications.
1-Methylpiperazine: A simpler derivative with a single methyl group, used in different chemical contexts.
Uniqueness: this compound is unique due to its specific functional group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other piperazine derivatives may not be suitable.
Biological Activity
1-(2-Methoxyethyl)piperazine dihydrochloride is a compound that has garnered attention for its biological activities, particularly in the context of neuropharmacology and receptor interactions. This article provides a detailed overview of its biological activity, including mechanisms of action, effects on neurotransmitter systems, and relevant research findings.
- Chemical Formula : C7H16N2O·2HCl
- Molecular Weight : 194.13 g/mol
- CAS Number : 13484-40-7
- Structure : The compound features a piperazine ring substituted with a methoxyethyl group.
This compound interacts with various neurotransmitter systems, primarily affecting dopamine and serotonin pathways. Its mechanism involves modulation of receptor activity and neurotransmitter uptake.
- Dopamine Transporter (DAT) : The compound has been shown to influence the function of DAT, leading to alterations in dopamine levels in the brain. Studies indicate that it can inhibit dopamine uptake, which may enhance dopaminergic signaling under certain conditions .
- Serotonin Transporter (SERT) : Similar effects have been observed with serotonin transporters, where the compound's interaction can modify serotonin levels, potentially impacting mood and anxiety-related behaviors .
Neuropharmacological Effects
Research has demonstrated that this compound exhibits significant neuropharmacological properties:
- Dopamine Release : In animal models, administration of the compound leads to a transient increase in dopamine content in specific brain regions such as the caudate nucleus and hypothalamus. This effect is dose-dependent, with higher doses resulting in decreased dopamine levels following an initial spike .
- Norepinephrine Modulation : The compound also affects norepinephrine levels, showing a slight decrease in the hypothalamus and frontal cortex after administration . This suggests potential implications for conditions related to norepinephrine dysregulation.
Case Studies
- Study on Dopamine Dynamics :
- Serotonin Depletion Impact :
Tables Summarizing Key Findings
Study | Dosing | Effect on Dopamine | Effect on Norepinephrine |
---|---|---|---|
Neuropharmacological Study | 50-250 mg/kg | Initial increase then decrease | Slight decrease |
Serotonin Depletion Study | Varies | Assessed cognitive function | Not directly measured |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2-Methoxyethyl)piperazine dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation. For example, piperazine derivatives are often synthesized by reacting piperazine with 2-methoxyethyl chloride in a polar aprotic solvent (e.g., DMF) under reflux. The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt . Optimization may include adjusting reaction temperature (e.g., 60–80°C), using catalysts like potassium carbonate, and controlling stoichiometry to minimize byproducts . Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) is critical for high yields (>90%) .
Q. What analytical techniques are recommended to confirm the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR in DO or DMSO-d confirm the methoxyethyl (-OCHCHOCH) and piperazine backbone. Key signals include δ 3.4–3.6 ppm (methoxy protons) and δ 2.5–3.0 ppm (piperazine ring protons) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>97%). Retention times can be compared to reference standards .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H] at m/z 177.1 (free base) and [M+2H] for the dihydrochloride form .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer : The dihydrochloride salt is highly soluble in water (>50 mg/mL) and polar solvents (e.g., DMSO, methanol). Stability tests indicate degradation <5% after 6 months when stored at 2–8°C in airtight, light-protected containers. Avoid freeze-thaw cycles, as recrystallization may alter solubility .
Advanced Research Questions
Q. How does the methoxyethyl substituent influence receptor binding or enzymatic interactions compared to other piperazine derivatives?
- Methodological Answer : The methoxyethyl group enhances hydrophilicity, potentially improving blood-brain barrier penetration. Comparative studies using radioligand binding assays (e.g., serotonin or dopamine receptors) reveal that this substituent reduces off-target interactions with adrenergic receptors by ~30% compared to unsubstituted piperazines . Molecular docking simulations (e.g., AutoDock Vina) can model interactions with target proteins, highlighting hydrogen bonding with the methoxy oxygen .
Q. What strategies are effective in resolving contradictions in reported pharmacological data for this compound?
- Methodological Answer : Discrepancies in IC values or efficacy may arise from batch-to-batch purity variations or assay conditions. Recommended steps:
- Validate purity via elemental analysis (C, H, N content within ±0.3% of theoretical) .
- Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
- Cross-reference with structural analogs (e.g., 1-(3-Methoxyphenyl)piperazine dihydrochloride) to isolate substituent-specific effects .
Q. How can researchers develop robust HPLC or LC-MS methods to quantify trace impurities (e.g., synthesis byproducts) in this compound?
- Methodological Answer :
- Column : Use a Zorbax SB-C18 column (4.6 × 150 mm, 5 µm).
- Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B) at 1.0 mL/min (0–10 min: 10–40% B).
- Detection : UV at 254 nm and MS/MS (MRM mode) for impurities like unreacted piperazine (m/z 87 → 44) or methoxyethyl chloride adducts (m/z 123 → 58). Limit of quantification (LOQ) should be ≤0.1% .
Q. What environmental factors (e.g., pH, temperature) most significantly impact the compound’s stability in biological assays?
- Methodological Answer : Accelerated stability studies show:
- pH : Degradation increases at pH <5 (hydrolysis of the methoxyethyl group) or pH >8 (piperazine ring oxidation). Use buffered solutions (pH 6–7.5) for in vitro assays .
- Temperature : Half-life decreases from 48 hours at 25°C to 6 hours at 40°C. Pre-cool equipment to 4°C before handling .
Comparative and Mechanistic Questions
Q. How do structural analogs (e.g., 1-(2-Fluorophenyl)piperazine dihydrochloride) differ in their pharmacokinetic or metabolic profiles?
- Methodological Answer : Fluorinated analogs exhibit higher metabolic stability (e.g., 20% lower hepatic clearance in rat microsomes) due to reduced cytochrome P450 affinity. Use comparative LC-MS/MS metabolite ID studies to identify major pathways (e.g., N-dealkylation vs. oxidative defluorination) .
Properties
IUPAC Name |
1-(2-methoxyethyl)piperazine;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-10-7-6-9-4-2-8-3-5-9;;/h8H,2-7H2,1H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWMNYQIUMMHMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCNCC1.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.